1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide -

1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Catalog Number: EVT-4228211
CAS Number:
Molecular Formula: C21H21F3N2O3
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound belongs to the annulated 1,4-dihydropyridine (1,4-DHP) class of molecules, investigated for their anti-inflammatory properties. []

Relevance: While sharing the trifluoromethylphenyl moiety with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, this compound differs significantly in its core structure. The presence of the 1,4-DHP ring system instead of the pyrrolidinecarboxamide in the target compound highlights a distinct chemical class. []

1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-pyridine carboxylic acid methyl ester (Bay K 8644)

Compound Description: Bay K 8644 is a dihydropyridine derivative known to stimulate both voltage-dependent and non-voltage-dependent calcium channels. This compound has demonstrated an increase in phosphatidylcholine (PC) secretion in alveolar type II cells. []

2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Compound Description: This compound exhibits a hexahydroquinoline core structure with a trifluoromethylphenyl substituent. []

Relevance: This compound shares the trifluoromethylphenyl moiety with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, but differs significantly in the core structure. The presence of the hexahydroquinoline ring instead of the pyrrolidinecarboxamide in the target compound signifies membership in a different chemical class. []

4-Phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives

Compound Description: This group of compounds is investigated for potential therapeutic applications in treating infertility. [, , ]

Relevance: The core structure of these derivatives, a hexahydroquinoline ring, differs from the pyrrolidinecarboxamide core of 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, despite the shared phenyl substituent. This difference emphasizes their distinct chemical classifications. [, , ]

5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: This compound contains a tetrahydropyridine ring as its core structure and a bromophenyl substituent. []

Relevance: While this compound shares a halogenated phenyl ring with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide (though with bromine instead of trifluoromethyl), the core structure differs. The tetrahydropyridine ring in this compound contrasts with the pyrrolidinecarboxamide of the target compound, placing them in separate chemical classes. []

(Z)-2-Amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: This compound possesses a tetrahydropyridine ring as its core structure and a dichlorophenyl substituent. []

Relevance: Although this compound and 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide share a halogenated phenyl ring, their core structures differ. The tetrahydropyridine ring contrasts with the pyrrolidinecarboxamide, signifying distinct chemical classifications. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione

Compound Description: This compound features a complex triazaspiro[3,4]octene core and a trifluoromethylphenyl substituent. []

N-(4-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(trifluoromethyl)phenyl)-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide

Compound Description: This compound exhibits a dihydroquinoline core with both a trifluoromethylphenyl and azabicyclo[2.2.1]heptane substituent. []

Relevance: Sharing the trifluoromethylphenyl moiety with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, this compound's core structure differs significantly. The dihydroquinoline and azabicyclo[2.2.1]heptane moieties contrast with the pyrrolidinecarboxamide in the target compound. []

5-oxo-3-pyrrolidinecarboxamide derivatives

Compound Description: These compounds contain a pyrrolidinecarboxamide core structure, often with various substituents. []

Relevance: This class shares the pyrrolidinecarboxamide core with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide. Exploring this class might reveal compounds with even closer structural similarities to the target compound. []

2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

Compound Description: This compound is a pyrrole derivative featuring a methoxyphenyl substituent. [, ]

Relevance: This compound shares a similar framework with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, both possessing a five-membered heterocyclic ring with an aromatic substituent. The presence of the pyrrole ring and the substituted phenyl ring in both compounds points towards a comparable structural motif. [, ]

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: Nilotinib is a known anticancer drug, specifically a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , , , ]

Relevance: While Nilotinib shares the trifluoromethylphenyl moiety with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, its core structure and additional substituents differ considerably. [, , , , , , ]

1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

Compound Description: This class of compounds, particularly those related to J147, is being investigated for potential use in treating Alzheimer's disease. []

Relevance: Though possessing a trifluoromethyl substituent like 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, these compounds feature a 1,2,3-triazole core structure, making them structurally distinct. []

(5α,17β)-N-[(2,5-bis(trifluoromethyl)-phenyl]-3-oxo-4-aza-5-androst-1-ène-17-carboxamide

Compound Description: This steroid derivative contains a bis(trifluoromethyl)phenyl substituent attached to a complex steroidal core. []

Relevance: Although sharing the trifluoromethylphenyl group with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, this compound's steroidal structure makes it significantly different. []

3'-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)-5-fluorospiro[3H-indole-3,2'-thiazolidine]-2(1H),4'-dione

Compound Description: This compound is a spiro-indole derivative incorporating a pyrazoline ring. []

Relevance: This compound, while structurally complex, showcases a five-membered heterocyclic ring (pyrazoline) similar to the pyrrolidinecarboxamide in 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, suggesting a distant structural relationship. []

1-N-2'-(3'-Methylbutanoicacid)-2-phenyl-4-arylidine-5-oxo-imidazolines

Compound Description: This class of compounds has been synthesized and evaluated for its antimicrobial activity. []

Relevance: These compounds share a five-membered heterocyclic ring (imidazoline) with 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, potentially suggesting a distant structural relationship. []

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Compound Description: This compound is a pyrrole derivative synthesized from a Schiff base and has been studied for potential antibacterial activity. []

Relevance: This compound and 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide both feature a pyrrole ring within their structures, hinting at a structural connection despite the differences in substituents and overall complexity. []

Alkyl (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates

Compound Description: These compounds are used as intermediates in the synthesis of 5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. []

Relevance: While structurally different from 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, this class of compounds highlights the use of five-membered heterocycles in synthesizing more complex molecules, potentially offering synthetic pathways for related compounds. []

1,4 Dihydropyrimido [1, 2-a] Benzimidazole Derivatives

Compound Description: This group of compounds incorporates both pyrimidine and benzimidazole rings, forming a larger heterocyclic system. []

Relevance: This class emphasizes the diversity of heterocyclic chemistry and, while structurally distinct from 1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, highlights the prevalence of such systems in medicinal chemistry. []

Properties

Product Name

1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

IUPAC Name

5-oxo-1-(4-propan-2-yloxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C21H21F3N2O3/c1-13(2)29-16-9-7-15(8-10-16)26-12-14(11-19(26)27)20(28)25-18-6-4-3-5-17(18)21(22,23)24/h3-10,13-14H,11-12H2,1-2H3,(H,25,28)

InChI Key

GDLOSSWSXRPZNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.